5-Bromodecane

SN2 Kinetics Steric Hindrance Nucleophilic Substitution

5-Bromodecane (CAS 62065-03-6) is a secondary alkyl bromide with the molecular formula C10H21Br and a molecular weight of 221.18 g/mol. It is a colorless liquid characterized by its bromine substitution at the C5 position, which imparts distinct reactivity profiles compared to its primary and tertiary analogs.

Molecular Formula C10H21Br
Molecular Weight 221.18 g/mol
CAS No. 62065-03-6
Cat. No. B14545004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromodecane
CAS62065-03-6
Molecular FormulaC10H21Br
Molecular Weight221.18 g/mol
Structural Identifiers
SMILESCCCCCC(CCCC)Br
InChIInChI=1S/C10H21Br/c1-3-5-7-9-10(11)8-6-4-2/h10H,3-9H2,1-2H3
InChIKeyROBQXJZTQUHTLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromodecane (CAS 62065-03-6): A Secondary Alkyl Bromide for Controlled Alkylation and Mechanistic Studies


5-Bromodecane (CAS 62065-03-6) is a secondary alkyl bromide with the molecular formula C10H21Br and a molecular weight of 221.18 g/mol . It is a colorless liquid characterized by its bromine substitution at the C5 position, which imparts distinct reactivity profiles compared to its primary and tertiary analogs [1]. Its synthesis is primarily achieved through radical bromination of decane , making it a valuable intermediate in organic synthesis and mechanistic studies [1].

Why 5-Bromodecane (CAS 62065-03-6) Cannot Be Directly Substituted by Other Bromoalkanes


The position of the bromine atom on the alkane chain critically determines the reactivity and selectivity of alkyl bromides . Primary alkyl bromides like 1-bromodecane (CAS 112-29-8) are significantly more reactive in SN2 nucleophilic substitution due to lower steric hindrance at the reaction center [1]. In contrast, secondary alkyl bromides such as 5-bromodecane exhibit a distinct reactivity profile, favoring elimination (E2) pathways or SN1 reactions under certain conditions [2]. This difference is not merely a matter of degree; it can lead to completely different product distributions, as evidenced by divergent electrochemical reduction outcomes where 1-bromodecane and 2-bromooctane yield distinct product mixtures [3]. Substituting a secondary bromide with a primary or tertiary isomer without accounting for these mechanistic differences will result in failed syntheses and inaccurate experimental results, as detailed in the quantitative evidence below.

Quantitative Differentiation of 5-Bromodecane (CAS 62065-03-6) vs. Closest Analogs for Scientific Procurement


SN2 Reactivity: 5-Bromodecane Exhibits Slower Nucleophilic Substitution Compared to 1-Bromodecane

5-Bromodecane, a secondary alkyl bromide, exhibits significantly reduced reactivity in bimolecular nucleophilic substitution (SN2) reactions compared to its primary counterpart, 1-bromodecane [1]. This is due to increased steric hindrance around the reaction center. While specific rate constants (k) for these two compounds in identical conditions were not located, the established class-level principle from the textbook 'March's Advanced Organic Chemistry' states that primary alkyl bromides react approximately 100 times faster than secondary alkyl bromides in a typical SN2 reaction with a strong nucleophile [1]. This principle is directly applicable to the comparison between 1-bromodecane (primary) and 5-bromodecane (secondary).

SN2 Kinetics Steric Hindrance Nucleophilic Substitution

Electrochemical Reduction: Divergent Product Distribution Between 5-Bromodecane and 1-Bromodecane

Electrochemical reduction studies provide direct evidence of divergent reactivity between primary and secondary alkyl bromides. While specific data for 5-bromodecane were not available, a closely related secondary alkyl bromide, 2-bromooctane, was studied head-to-head against 1-bromodecane [1]. Electrolysis of 1-bromodecane at a vitreous carbon electrode in dimethylformamide yielded primarily decane, 1-decene, and 1-decanol, with minimal dimerization to eicosane [1]. In contrast, electrolysis of the secondary 2-bromooctane under identical conditions produced a more complex mixture including octane, 1-octene, 2-octene, 2-octanol, and 7,8-dimethyltetradecane (a radical coupling product) [1]. This indicates that secondary alkyl bromides generate radical intermediates that can undergo coupling, a pathway not favored by primary alkyl bromides. As a secondary alkyl bromide, 5-bromodecane is expected to behave analogously to 2-bromooctane, making it a superior choice for generating alkyl radicals in electrochemical synthesis.

Electrochemical Reduction Product Selectivity Mechanistic Probes

E2 Elimination Pathway: 5-Bromodecane as a Probe for Stereoelectronic Effects

5-Bromodecane is a valuable substrate for investigating the stereoelectronic requirements of E2 elimination reactions [1]. A study by Zavada et al. (1976) examined the effects of leaving group and base association on the competing syn- and anti-elimination pathways in E2 reactions, specifically including 5-bromodecane as a substrate [1]. While the paper does not provide quantitative yield comparisons against other bromoalkanes, it establishes 5-bromodecane as a reference point for studying these fundamental reaction pathways. In contrast, primary alkyl bromides like 1-bromodecane are less suited for such studies because their E2 eliminations are less prone to the competing pathways (syn vs. anti) that are of interest [2]. This makes 5-bromodecane a more sensitive probe for dissecting the stereoelectronic nuances of elimination.

E2 Elimination Stereochemistry Mechanistic Studies

Defined Application Scenarios for 5-Bromodecane (CAS 62065-03-6) in Research and Development


Controlled Alkylation in Complex Molecule Synthesis

5-Bromodecane is ideal for alkylation reactions where a slower, more controlled reaction rate is required to achieve high selectivity, such as in the synthesis of pharmaceuticals or natural products [1]. The reduced SN2 reactivity of this secondary alkyl bromide (approximately 100-fold slower than 1-bromodecane) provides a wider synthetic window, minimizing over-alkylation and other side reactions that can plague reactions with more reactive primary halides [1].

Electrochemical Generation of Alkyl Radicals

For researchers employing electrosynthesis, 5-bromodecane is a superior precursor for generating alkyl radicals via cathodic reduction [2]. As demonstrated by the behavior of the analogous secondary bromide 2-bromooctane, 5-bromodecane is expected to yield significant radical coupling products, which are not formed from primary alkyl bromides like 1-bromodecane [2]. This opens pathways to forming new C-C bonds and accessing novel dimeric structures.

Mechanistic Investigations of Bimolecular Elimination (E2) Reactions

5-Bromodecane is a key substrate for advanced mechanistic studies into the stereoelectronic requirements of E2 eliminations [3]. Its use in foundational work by Zavada et al. on syn-anti duality demonstrates its value as a probe for differentiating between competing elimination pathways [3]. This makes it a critical reagent for physical organic chemistry laboratories focused on reaction dynamics.

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